![molecular formula C9H16N2OS B13321636 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13321636.png)
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents .
Preparation Methods
The synthesis of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol typically involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 4-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Scientific Research Applications
4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Thiazole derivatives are explored for their potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate/block receptors in biological systems. This unpredictability allows the compound to reset physiological systems differently, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds to 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific structure, which allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C9H16N2OS |
|---|---|
Molecular Weight |
200.30 g/mol |
IUPAC Name |
4-[1-(1,3-thiazol-2-yl)ethylamino]butan-2-ol |
InChI |
InChI=1S/C9H16N2OS/c1-7(12)3-4-10-8(2)9-11-5-6-13-9/h5-8,10,12H,3-4H2,1-2H3 |
InChI Key |
FWJHBFQLQKNNIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=NC=CS1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Cyano(methyl)amino]ethan-1-OL](/img/structure/B13321554.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)
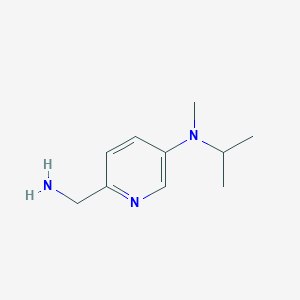
![tert-Butyl (R)-4-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13321567.png)
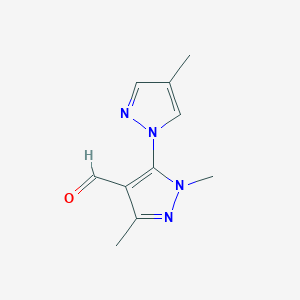
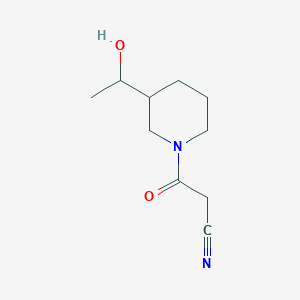

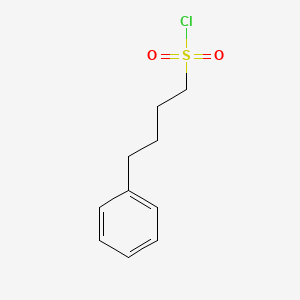
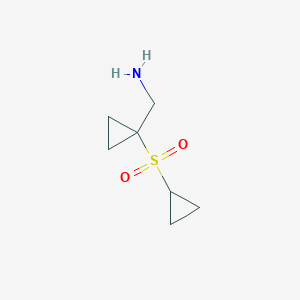
![({1H,4H,5H,6H-cyclopenta[d]imidazol-2-yl}methyl)(methyl)amine](/img/structure/B13321610.png)

![2-Methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13321632.png)
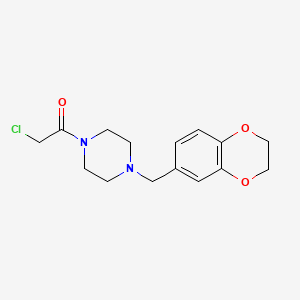
![2,5-Dioxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13321640.png)
